molecular formula C11H18BrNOS B13283765 [1-(5-Bromothiophen-2-yl)ethyl](1-methoxybutan-2-yl)amine

[1-(5-Bromothiophen-2-yl)ethyl](1-methoxybutan-2-yl)amine

Cat. No.: B13283765
M. Wt: 292.24 g/mol
InChI Key: QRMYKNDQERPTPB-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromothiophene ring, an ethyl linker, and a 1-methoxybutan-2-yl substituent. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure.

Properties

Molecular Formula

C11H18BrNOS

Molecular Weight

292.24 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C11H18BrNOS/c1-4-9(7-14-3)13-8(2)10-5-6-11(12)15-10/h5-6,8-9,13H,4,7H2,1-3H3

InChI Key

QRMYKNDQERPTPB-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC(C)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine generally involves two main stages:

  • Stage 1: Preparation of the chiral amine intermediate (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine
  • Stage 2: Alkylation or reductive amination of the intermediate with 1-methoxybutan-2-one or its equivalent to introduce the 1-methoxybutan-2-yl substituent on the nitrogen atom

Preparation of the Chiral Amine Intermediate

The intermediate (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine is a key precursor. Its preparation is well documented:

  • Starting material: 5-bromothiophene-2-carboxaldehyde
  • Method: Asymmetric reductive amination or chiral auxiliary-mediated synthesis to yield the (S)-enantiomer of the ethanamine
  • Conditions:
    • Use of chiral catalysts such as chiral transition metal complexes or enzymes for asymmetric reduction
    • Protecting groups may be employed to enhance selectivity and yield
  • Reference: PubChem CID 40465691 details the structure and properties of this intermediate, confirming its availability and synthetic routes.

Representative Reaction Scheme

Step Reactants Conditions Product
1 5-Bromothiophene-2-carboxaldehyde + Ammonia or Amine source Chiral catalyst, reductive amination (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine
2 (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine + 1-methoxybutan-2-one NaBH(OAc)_3, DCM, RT 1-(5-Bromothiophen-2-yl)ethylamine

Analytical and Purification Considerations

  • Chiral purity: Enantioselective synthesis and chiral HPLC analysis are critical to ensure the correct stereochemistry of the ethanamine intermediate and final product.
  • Purification: Typical methods include column chromatography and crystallization, often using acid-base extraction to separate amine forms.
  • Characterization:
    • NMR (1H, 13C) to confirm substitution pattern and stereochemistry
    • Mass spectrometry for molecular weight confirmation
    • Elemental analysis for purity
  • Safety: The brominated thiophene moiety requires handling under controlled conditions to avoid toxic exposure.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Synthesis of chiral ethanamine Asymmetric reductive amination 5-Bromothiophene-2-carboxaldehyde, chiral catalyst, ammonia High enantiomeric excess needed
Secondary amine formation Reductive amination 1-Methoxybutan-2-one, NaBH(OAc)_3, DCM Mild conditions preserve stereochemistry
Alternative alkylation N-alkylation with halide 1-Methoxybutan-2-yl halide, base May lead to racemization, less preferred
Purification Chromatography, crystallization Silica gel, acid-base extraction Ensures removal of impurities and side products

Research and Patent Landscape

  • Patents such as EP1966202B1 and US8415362B2 describe synthetic routes for heteroaryl-substituted amines structurally related to this compound, emphasizing the use of chiral amines and reductive amination techniques.
  • The compound’s synthetic approaches are consistent with methods used in medicinal chemistry for preparing heteroaryl amines with precise stereochemical control.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its brominated thiophene ring is a versatile intermediate for various synthetic transformations .

Biology and Medicine: In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is explored for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors .

Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique structural features contribute to the electronic properties of these materials .

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Thiophene Derivatives

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS: 1343076-84-5)
  • Molecular Formula: C₁₁H₁₉NOS
  • Molecular Weight : 213.34
  • Key Differences: Replaces the 5-bromo substituent with a methyl group, reducing molecular weight (213.34 vs. ~285–300 estimated for the target compound). Enhanced lipophilicity due to the methyl group may affect membrane permeability in biological systems .
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine ()
  • Molecular Formula : C₁₆H₂₂INS
  • Molecular Weight : ~375.3 (estimated)
  • Key Differences :
    • Substitutes bromine with iodine, increasing atomic radius and polarizability.
    • Adamantane group introduces extreme steric bulk, likely reducing conformational flexibility compared to the methoxybutan-2-yl group.
    • Iodine’s lower electronegativity may weaken dipole interactions compared to bromine .

Bromine-Substituted Aromatic Systems

(2-Bromophenyl)methylamine (CAS: 1019477-26-9)
  • Molecular Formula : C₁₂H₁₈BrN
  • Molecular Weight : 256.19
  • Key Differences :
    • Replaces thiophene with a bromobenzene ring, eliminating sulfur’s π-electron effects.
    • Benzene’s planar structure may enhance stacking interactions but reduce charge-transfer capabilities compared to thiophene.
    • The 2-methylbutan-2-yl group is less polar than the 1-methoxybutan-2-yl substituent, reducing solubility in aqueous media .
1-(5-Bromopyrimidin-2-yl)butan-1-amine (CAS: 1343505-83-8)
  • Molecular Formula : C₈H₁₂BrN₃
  • Molecular Weight : 230.11
  • Key Differences :
    • Pyrimidine ring replaces thiophene, introducing nitrogen atoms capable of hydrogen bonding.
    • The electron-deficient pyrimidine may engage in stronger π-π stacking with aromatic targets compared to thiophene.
    • Shorter aliphatic chain (butan-1-amine vs. ethyl-methoxybutan-2-yl) reduces steric hindrance .

Functional Group Variations

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1270310-22-9)
  • Molecular Formula : C₆H₄BrF₃O₂S
  • Molecular Weight : 244.09
  • Trifluoroethyl group enhances metabolic stability but may reduce bioavailability due to high electronegativity. Lacks the methoxybutan-2-yl chain, simplifying synthetic routes .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(5-Bromothiophen-2-yl)ethylamine be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (50–80°C), solvent choice (ethanol or dimethylformamide), and stoichiometric ratios of reactants. Catalysts like sodium hydride can promote nucleophilic substitution in bromothiophene derivatives. Purification via column chromatography or recrystallization enhances purity, with yields typically ranging from 60–85% depending on reaction conditions .

Q. What purification techniques are most effective for isolating 1-(5-Bromothiophen-2-yl)ethylamine from complex reaction mixtures?

  • Methodological Answer : Use gradient elution in column chromatography with silica gel and a solvent system (e.g., hexane/ethyl acetate) to separate the target compound from by-products. Recrystallization in ethanol or methanol can further improve purity, especially if the compound exhibits moderate solubility in polar solvents .

Q. What analytical methods are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Employ ¹H/¹³C NMR to verify substituent positions on the thiophene and methoxybutanamine moieties. FT-IR confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures batch consistency .

Advanced Research Questions

Q. How does the bromothiophene moiety influence interactions with biological targets such as enzymes or receptors?

  • Methodological Answer : The bromine atom enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. The thiophene ring participates in π-π stacking with aromatic amino acids (e.g., tyrosine), as observed in analogous brominated thiophene derivatives .

Q. How can contradictory biological activity data across assay conditions (e.g., IC₅₀ variability) be systematically resolved?

  • Methodological Answer : Standardize assay protocols by controlling variables like pH, temperature, and solvent (DMSO concentration ≤0.1%). Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to cross-validate results. Statistical tools (e.g., ANOVA) can identify outliers or assay-specific artifacts .

Q. What computational strategies predict the reactivity of the bromothiophene and methoxybutanamine groups in synthetic or metabolic pathways?

  • Methodological Answer : Perform DFT calculations to map electron density and identify reactive sites (e.g., bromine as a leaving group). Molecular docking predicts binding modes to cytochrome P450 enzymes for metabolic stability studies. QSAR models correlate substituent effects (e.g., methoxy group bulkiness) with bioavailability .

Q. How to design structure-activity relationship (SAR) studies targeting modifications to the methoxybutanamine chain?

  • Methodological Answer : Synthesize analogs with varying alkyl chain lengths or substituents (e.g., ethoxy, isopropyl). Test these in enzymatic inhibition assays to assess steric/electronic effects. For example, bulkier groups may reduce off-target interactions, while shorter chains could enhance solubility .

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